Neryl isovalerate

Catalog No.
S1934193
CAS No.
3915-83-1
M.F
C15H26O2
M. Wt
238.37 g/mol
Availability
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Neryl isovalerate

CAS Number

3915-83-1

Product Name

Neryl isovalerate

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] 3-methylbutanoate

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

InChI

InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,9,13H,6,8,10-11H2,1-5H3/b14-9-

InChI Key

SOUKTGNMIRUIQN-ZROIWOOFSA-N

SMILES

CC(C)CC(=O)OCC=C(C)CCC=C(C)C

Solubility

insoluble in water
1 ml in 8 ml 80% alcohol (in ethanol)

Canonical SMILES

CC(C)CC(=O)OCC=C(C)CCC=C(C)C

Isomeric SMILES

CC(C)CC(=O)OC/C=C(/C)\CCC=C(C)C

Description

The exact mass of the compound Neryl isovalerate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water1 ml in 8 ml 80% alcohol (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Neryl isovalerate is an organic compound with the chemical formula C15H26O2\text{C}_{15}\text{H}_{26}\text{O}_{2} and a CAS number of 3915-83-1. It is classified as an ester, formed from the reaction of neryl alcohol and isovaleric acid. This compound is recognized for its fruity aroma, often described as having a berry-like scent, making it valuable in the flavor and fragrance industries. Neryl isovalerate contributes distinctive notes to various formulations, particularly in fruity compositions and candy flavors, enhancing products like lemon and lychee flavors .

The primary chemical reaction involved in the formation of neryl isovalerate is esterification, which occurs when neryl alcohol reacts with isovaleric acid in the presence of an acid catalyst. The general reaction can be represented as follows:

Neryl Alcohol+Isovaleric AcidAcid CatalystNeryl Isovalerate+Water\text{Neryl Alcohol}+\text{Isovaleric Acid}\xrightarrow{\text{Acid Catalyst}}\text{Neryl Isovalerate}+\text{Water}

This reaction typically requires heat to drive the equilibrium towards ester formation. Additionally, neryl isovalerate can undergo hydrolysis under acidic or basic conditions, reverting to its parent alcohol and acid.

Research indicates that neryl isovalerate exhibits various biological activities, including antimicrobial properties. It has been studied for its potential use in food preservation due to its ability to inhibit certain bacterial strains. Furthermore, its pleasant aroma makes it a candidate for applications in aromatherapy and personal care products, where it may promote relaxation and well-being .

The synthesis of neryl isovalerate primarily involves the following methods:

  • Esterification Reaction: As mentioned earlier, this method involves reacting neryl alcohol with isovaleric acid using an acid catalyst.
  • Microbial Fermentation: Some studies have explored using microbial fermentation to produce esters like neryl isovalerate from natural substrates, although this method is less common than chemical synthesis.
  • Chemical Synthesis from Precursors: Neryl isovalerate can also be synthesized through multi-step synthetic routes starting from simpler organic compounds .

Neryl isovalerate has several applications across different industries:

  • Flavoring Agent: It is widely used in the food industry to impart fruity flavors to candies, beverages, and baked goods.
  • Fragrance Component: In perfumery, it adds a fruity note that enhances floral and fruity compositions.
  • Cosmetic Products: Its pleasant scent makes it suitable for use in lotions, creams, and other personal care items.
  • Aromatherapy: Due to its aromatic properties, it may be utilized in essential oil blends aimed at promoting relaxation .

Studies on neryl isovalerate's interactions focus on its compatibility with other compounds in formulations. For instance:

  • Synergistic Effects: It may enhance the effectiveness of other flavoring agents or fragrances when used together.
  • Stability Testing: Assessments are conducted to determine how neryl isovalerate behaves under various conditions (e.g., temperature, pH) when mixed with other ingredients.
  • Antimicrobial Interactions: Research has indicated that it may work synergistically with other natural preservatives to enhance antimicrobial efficacy .

Neryl isovalerate shares structural similarities with several other esters and terpenes. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Geranyl IsovalerateC15H26O2\text{C}_{15}\text{H}_{26}\text{O}_{2}Similar fruity aroma; used in similar applications.
LinaloolC10H18O\text{C}_{10}\text{H}_{18}\text{O}Floral scent; widely used in fragrances and cosmetics.
Isovaleryl AcetateC7H14O2\text{C}_{7}\text{H}_{14}\text{O}_{2}Fruity odor; used as a flavoring agent.
NerolC10H18O\text{C}_{10}\text{H}_{18}\text{O}Similar structure; used for its floral scent.

Uniqueness of Neryl Isovalerate

Neryl isovalerate stands out due to its specific fruity profile that combines berry notes with a hint of floral undertones, making it particularly effective in enhancing fruit-based flavors and fragrances. Its unique combination of properties allows it to serve specialized roles in formulations where both aroma and taste are critical.

Physical Description

Liquid
colourless to pale yellow liquid/fruity, bergamot, clary sage, petitgrain odou

XLogP3

4.7

Density

d154 0.89
0.889-0.893

UNII

5RC970J93J

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3915-83-1
109-20-6

Wikipedia

Neryl isovalerate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 3-methyl-, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester: ACTIVE

Dates

Modify: 2024-02-18

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